molecular formula C6H11Cl2F2N3 B7982222 [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride

Cat. No.: B7982222
M. Wt: 234.07 g/mol
InChI Key: GNEHGZNIEUYJAI-UHFFFAOYSA-N
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Description

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride: is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via difluoromethylation reactions.

    Attachment of the Methylamine Group: The methylamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by a methylamine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group or further to a fluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group or the methylamine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Difluoromethyl derivatives, fluoromethyl derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.

    Material Science: It can be used in the synthesis of advanced materials such as polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The methylamine group can form hydrogen bonds with biological molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.

    [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethylamine: Has an ethylamine group instead of a methylamine group, which can influence its reactivity and biological activity.

    [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine hydrochloride: Contains only one hydrochloride salt, which may affect its physicochemical properties.

Uniqueness: : The presence of both the difluoroethyl group and the methylamine group in [1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride provides a unique combination of properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.2ClH/c7-6(8)4-11-2-1-5(3-9)10-11;;/h1-2,6H,3-4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEHGZNIEUYJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)CC(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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